1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
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Overview
Description
1-(2,4-Dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound characterized by its multiple functional groups and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazole ring. One common method is the reaction of 2,4-dichlorobenzoic acid with 4-fluoroaniline in the presence of thionyl chloride to form the corresponding acid chloride. This is followed by the reaction with 5-methyl-1,2,4-triazole-3-carboxamide under controlled conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts are optimized to increase yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), strong bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid).
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or nitro compounds.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-N-(3-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
1-(2,4-Dichlorophenyl)-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
1-(2,4-Dichlorophenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
Uniqueness: This compound is unique due to its specific arrangement of chlorine and fluorine atoms on the aromatic rings, which can influence its reactivity and biological activity. The presence of the triazole ring also adds to its distinct chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-N-(4-fluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2FN4O/c1-9-20-15(16(24)21-12-5-3-11(19)4-6-12)22-23(9)14-7-2-10(17)8-13(14)18/h2-8H,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJLVWDCIRPLJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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